molecular formula C22H25N3O4 B2687395 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2195953-46-7

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2687395
CAS No.: 2195953-46-7
M. Wt: 395.459
InChI Key: ATPLYVXECZYALE-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a chemical compound supplied for research and development purposes. This molecule features a complex structure with a 2,3-dihydro-1,4-benzodioxine moiety linked to a cyclopenta[c]pyridazin-3-one ring system via a piperidine carbonyl chain . It has a molecular formula of C22H25N3O4 and a molecular weight of 395.45 g/mol . The compound is provided with high purity and is identified by 2195953-46-7 . As a specialist research chemical, it is primarily utilized in pharmaceutical research and development as a key intermediate in chemical synthesis and exploratory science . The product is intended for use in controlled laboratory environments by qualified researchers. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can procure this compound in various quantities to suit their experimental needs . Proper handling procedures should be followed, and the material must be stored in a cool, dry place, protected from light and moisture to ensure its stability .

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-20-13-16-3-1-5-18(16)23-25(20)14-15-7-9-24(10-8-15)22(27)17-4-2-6-19-21(17)29-12-11-28-19/h2,4,6,13,15H,1,3,5,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPLYVXECZYALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements that contribute to its biological activity. The key components include:

  • Cyclopenta[c]pyridazin core : Known for various pharmacological activities.
  • Dihydrobenzodioxine moiety : Implicated in diverse biological interactions.

The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of 342.39 g/mol.

Anticancer Activity

Research has indicated that compounds containing the benzodioxine structure exhibit significant anticancer properties. A study evaluating similar derivatives found that certain analogs demonstrated potent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. For instance:

  • Compound 4 (related to the benzodioxine structure) showed an IC50 of 5.8 μM , indicating strong PARP1 inhibition .

Anthelmintic Activity

A recent study screened a library of compounds for anthelmintic activity using Caenorhabditis elegans as a model organism. The compound's structural analogs were included in this screening:

  • The results suggested potential efficacy against helminths, although specific data on the compound was not detailed .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The mechanism may include:

  • Inhibition of DNA repair pathways : Particularly through PARP1 inhibition.
  • Modulation of signaling pathways : Potentially affecting cellular proliferation and apoptosis.

Table 1: Inhibition Potency of Related Compounds

CompoundStructurePARP1 IC50 (μM)
Compound 3Benzodioxine derivative12 ± 1.6
Compound 4Lead compound5.8 ± 0.10
Compound 10Phthalazinone scaffold0.88 ± 0.090

This table summarizes the inhibitory effects of various compounds related to the benzodioxine structure on PARP1 activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyridazinone derivatives, cyclopenta[c]pyridine alkaloids, and benzodioxine-containing analogs.

Structural Comparison

Compound Core Structure Key Substituents Molecular Weight Synthetic Route
Target Compound Cyclopenta[c]pyridazin-3-one 2,3-Dihydro-1,4-benzodioxine-5-carbonyl-piperidin-4-ylmethyl ~495 g/mol* Multi-step synthesis with chiral intermediates
Pyridazin-3-one derivatives (e.g., 3-oxo-2-arylhydrazonopropanals) Pyridazin-3-one Arylhydrazono groups, nitro/cyano substituents 250–350 g/mol Condensation with active methylene compounds
Cyclopenta[c]pyridine alkaloids (e.g., natural MTPAs) Cyclopenta[c]pyridine Hydroxyl, glycosyl, or ester groups 300–500 g/mol Biogenetic pathways or chiral synthesis
Pyrido[1,2-a]pyrimidin-4-one analogs (e.g., EU Patent derivatives) Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl, methyl/alkyl-piperazine ~450 g/mol Substitution on piperazine/benzodioxol

*Calculated based on structural formula.

Bioactivity Comparison

Compound Class Reported Bioactivities Mechanistic Insights Reference
Target Compound Inferred: Antibacterial, antiviral (based on cyclopenta[c]pyridine SAR) Likely inhibition of microbial enzymes or viral proteases via benzodioxine-piperidine interactions
Pyridazin-3-one derivatives Anticancer, anti-inflammatory (e.g., inhibition of COX-2) Electrophilic substituents (nitro/cyano) enhance reactivity with biological nucleophiles
Cyclopenta[c]pyridine alkaloids Neuroprotective, insecticidal Chiral centers enable stereoselective binding to neuronal receptors
EU Patent pyrimidinones Potential: Kinase inhibition (common for pyrimidinones) Piperazine substitutions modulate selectivity for ATP-binding pockets

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

  • Answer : A combination of 1H NMR , 13C NMR , and IR spectroscopy is essential for initial structural confirmation. For instance, highlights the use of 1H NMR to assign hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR to identify carbonyl stretches (~1700 cm⁻¹) . Advanced validation via high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated by a match between experimental and calculated values (e.g., Δ < 2 ppm) . For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Answer : Purity is typically evaluated using HPLC (reverse-phase C18 column, UV detection at 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent). reports a purity of 55% for a related compound, emphasizing the need for chromatographic purification . Melting point analysis (e.g., 215–217°C in ) provides additional validation, though discrepancies may indicate impurities requiring recrystallization . Pharmacopeial guidelines ( ) recommend residual solvent testing via GC-MS for GMP compliance .

Q. What synthetic strategies are effective for constructing the cyclopenta[c]pyridazin-3-one core?

  • Answer : The core can be synthesized via multicomponent reactions or cyclization of pre-functionalized intermediates . describes a 1,5-diarylpyrazole template synthesized through condensation reactions, applicable to pyridazinone systems . For the piperidinylmethyl substitution, Mannich reactions or alkylation of piperidine intermediates (e.g., using chloromethyl derivatives) are common, as seen in ’s synthesis of analogous piperidine-containing compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2,3-dihydro-1,4-benzodioxine moiety?

  • Answer : Yield optimization hinges on solvent polarity and catalyst selection . ’s reaction table shows that electron-withdrawing substituents (e.g., 2-Cl-pyridinyl in entry 1i) improve yields (85%) by stabilizing reactive intermediates . For benzodioxine coupling, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) under inert conditions (N₂/Ar) is recommended. ’s piperazine-benzodioxine derivative synthesis suggests using DCM/NaOH biphasic systems to minimize side reactions .

Q. How should researchers resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?

  • Answer : Contradictory NMR signals may arise from conformational isomerism or residual solvents . Use 2D NMR techniques (COSY, HSQC) to assign overlapping peaks, as demonstrated in ’s structural elucidation . For dynamic systems, variable-temperature NMR can reveal rotational barriers. Computational tools (e.g., DFT-based chemical shift prediction) validate assignments, as seen in ’s crystallography-supported analysis .

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